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2-Bromo-5-trimethylsilylpyridine Documentation Hub

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  • Product: 2-Bromo-5-trimethylsilylpyridine
  • CAS: 325958-97-2

Core Science & Biosynthesis

Foundational

molecular structure of 2-Bromo-5-trimethylsilylpyridine

Technical Guide: Molecular Architecture and Synthetic Utility of 2-Bromo-5-trimethylsilylpyridine Executive Summary 2-Bromo-5-trimethylsilylpyridine (CAS: 325958-97-2) is a specialized heterocyclic building block extensi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Molecular Architecture and Synthetic Utility of 2-Bromo-5-trimethylsilylpyridine

Executive Summary

2-Bromo-5-trimethylsilylpyridine (CAS: 325958-97-2) is a specialized heterocyclic building block extensively utilized in medicinal chemistry and materials science. It serves as a critical intermediate for introducing the trimethylsilyl (TMS) group—a bulky, lipophilic bioisostere of the tert-butyl group—into pyridine scaffolds. Its dual functionality arises from the orthogonal reactivity of the C2-bromide (susceptible to oxidative addition/nucleophilic substitution) and the C5-trimethylsilyl group (stable under many conditions but reactive towards ipso-substitution or fluoride-mediated desilylation).

This guide provides a comprehensive technical analysis of its structure, validated synthesis protocols, spectroscopic data, and applications in drug discovery.

Molecular Profile & Physicochemical Properties

The introduction of a silicon atom confers unique physicochemical properties, including increased lipophilicity and altered metabolic stability compared to carbon analogs.

PropertyData
IUPAC Name 2-Bromo-5-(trimethylsilyl)pyridine
CAS Registry Number 325958-97-2
Molecular Formula C

H

BrNSi
Molecular Weight 230.18 g/mol
Physical State Liquid to low-melting solid
Boiling Point (Predicted) ~252 °C (760 Torr)
Density (Predicted) ~1.28 g/cm³
Solubility Soluble in DCM, THF, Et

O, Hexanes; Insoluble in water
Lipophilicity (cLogP) ~3.5 (High lipophilicity due to TMS)

Structural Analysis & Electronic Properties

The molecule features a pyridine ring substituted at the 2- and 5-positions.[1][2][3][4][5][6] The electronic environment is defined by the interplay between the electron-withdrawing nitrogen atom, the electron-withdrawing bromide, and the electron-donating (via


-

hyperconjugation) trimethylsilyl group.
  • C2-Position (Bromine): The carbon-bromine bond is activated for oxidative addition by palladium(0) catalysts due to the electron-deficient nature of the pyridine ring (positions 2 and 4 are most electron-poor). This makes it an excellent electrophile for Suzuki-Miyaura or Stille cross-coupling.

  • C5-Position (TMS): The silicon atom is larger than carbon (C-Si bond length ~1.87 Å vs. C-C ~1.54 Å), creating a "bulky" steric shield. The TMS group exerts a weak inductive electron-donating effect (+I), which slightly enriches the electron density at the C5 position compared to unsubstituted pyridine, potentially stabilizing the ring against oxidation.

Synthetic Methodology

The most authoritative and scalable method for synthesizing 2-Bromo-5-trimethylsilylpyridine relies on regioselective halogen-lithium exchange .

Reaction Logic: Starting from 2,5-dibromopyridine , treatment with n-butyllithium (n-BuLi) at low temperature (-78 °C) results in exclusive lithiation at the C5 position. This selectivity is driven by thermodynamics; the C5-lithio species is stabilized by coordination to the ring nitrogen and is less destabilized by the adjacent lone pair repulsion than a C2-lithio species would be (though C2-lithiation is kinetically faster in some heterocycles, the equilibrium in 2,5-dibromopyridine favors C5-lithiation or equilibration to it). The resulting aryl lithium intermediate is then trapped with chlorotrimethylsilane (TMSCl).

Experimental Protocol (Batch Synthesis)

Reagents:

  • 2,5-Dibromopyridine (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 1.6 M in hexanes) or i-PrMgCl (for milder exchange)

  • Chlorotrimethylsilane (TMSCl) (1.2 equiv)

  • Anhydrous Diethyl Ether (Et

    
    O) or THF
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Dissolution: Add 2,5-dibromopyridine (e.g., 2.37 g, 10 mmol) and anhydrous Et

    
    O (50 mL) to the flask. Cool the solution to -78 °C  using a dry ice/acetone bath.
    
  • Lithiation: Add n-BuLi (6.9 mL, 11 mmol) dropwise via syringe over 15 minutes. Maintain internal temperature below -70 °C.

    • Observation: The solution may turn yellow/orange, indicating the formation of the lithiated intermediate (2-bromo-5-lithiopyridine).

  • Equilibration: Stir at -78 °C for 30–60 minutes to ensure complete exchange.

  • Trapping: Add TMSCl (1.5 mL, 12 mmol) dropwise.

  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with Et
    
    
    
    O (3x).[1] Wash combined organics with brine, dry over MgSO
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient).
    
Synthesis Pathway Diagram

Synthesis Start 2,5-Dibromopyridine Inter Intermediate: 2-Bromo-5-lithiopyridine Start->Inter Halogen-Li Exchange Product Product: 2-Bromo-5-trimethylsilylpyridine Inter->Product Nucleophilic Substitution Reagent1 n-BuLi (-78°C, Et2O) Reagent1->Inter Reagent2 TMSCl (Electrophile) Reagent2->Product

Figure 1: Regioselective synthesis via Halogen-Lithium Exchange. The C5-position is selectively lithiated due to thermodynamic stabilization.

Spectroscopic Characterization

The following data represents the typical spectroscopic signature for 2-Bromo-5-trimethylsilylpyridine.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


, 400 MHz
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
0.30 Singlet (s)9H-Si(CH

)

Characteristic strong singlet of the TMS group.
7.45 Doublet (d)1HC3-H Ortho to Bromine. Shielded relative to C6.

Hz.
7.68 Doublet of Doublets (dd)1HC4-H Meta to Bromine, Para to TMS.

Hz.
8.48 Doublet (d)1HC6-H Ortho to TMS, Alpha to Nitrogen. Most deshielded due to proximity to electronegative N.

Hz.
Mass Spectrometry (GC-MS/ESI)
  • Molecular Ion (M+): 229/231 (1:1 intensity ratio due to

    
    Br/
    
    
    
    Br isotopes).
  • Fragmentation: Loss of methyl radical from TMS (M-15) is a common fragmentation pathway, showing peaks at m/z 214/216.

Applications in Drug Discovery & Reactivity

This molecule is a "privileged structure" in medicinal chemistry for two primary reasons:

  • Silicon Bioisostere: The TMS group is often used to replace a tert-butyl group. This "Silicon Switch" increases lipophilicity and can improve blood-brain barrier (BBB) penetration while altering metabolic susceptibility (silicon is not metabolized by P450 in the same way carbon is, though silanols can form).

  • Orthogonal Reactivity: The molecule serves as a bifunctional scaffold.

Reactivity Workflow
  • Path A: C2-Functionalization (Suzuki/Stille Coupling) The C2-Br bond is highly activated. Palladium-catalyzed cross-coupling occurs exclusively at C2, leaving the C5-TMS group intact. This allows the construction of complex biaryl systems bearing a lipophilic TMS tail.

  • Path B: C5-Functionalization (Ipso-Substitution) The C-Si bond can be cleaved by electrophiles (ipso-substitution) or fluoride sources (e.g., TBAF, CsF) to generate a carbanion or undergo Hiyama coupling (requires activation).

Reactivity Center 2-Bromo-5-trimethylsilylpyridine Suzuki Suzuki-Miyaura Coupling (R-B(OH)2, Pd(0)) Center->Suzuki C2 Selective Desilyl Desilylation / Ipso-Subst. (TBAF or ICI) Center->Desilyl C5 Selective ProductA 2-Aryl-5-trimethylsilylpyridine (Biaryl Scaffold) Suzuki->ProductA ProductB 2-Bromo-5-iodopyridine (via ICl) or 2-Bromopyridine (via TBAF) Desilyl->ProductB

Figure 2: Orthogonal reactivity profile. The C2-Br bond allows for standard cross-coupling, while the C5-TMS group acts as a masked functionality or lipophilic anchor.

References

  • Regioselective Lithiation of Dibromopyridines

    • Song, J. J., et al. "Organometallic Methods for the Synthesis of Substituted Pyridines." Journal of Organic Chemistry, 2002.
    • Nagaki, A., et al. "Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange." Green Chemistry, 2011.

  • General Pyridine Reactivity & NMR Data

    • Sigma-Aldrich Product Sheet (325958-97-2).[7]

    • ChemicalBook Database. "2-Bromo-5-(trimethylsilyl)pyridine Properties."

  • Silicon Bioisosteres in Drug Design

    • Ramesh, R., et al. "Silicon in Drug Design and Discovery." Journal of Medicinal Chemistry, 2013.

Sources

Exploratory

Solubility Profile & Handling of 2-Bromo-5-trimethylsilylpyridine: A Technical Guide

Executive Summary 2-Bromo-5-trimethylsilylpyridine (2-Br-5-TMS-py) is a critical bifunctional intermediate in medicinal chemistry and materials science.[1] It serves as a linchpin in orthogonal cross-coupling strategies,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-trimethylsilylpyridine (2-Br-5-TMS-py) is a critical bifunctional intermediate in medicinal chemistry and materials science.[1] It serves as a linchpin in orthogonal cross-coupling strategies, where the C2-bromide undergoes oxidative addition (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while the C5-trimethylsilyl group acts as a masked halide or a handle for Hiyama coupling.

Understanding its solubility profile is non-trivial due to its amphiphilic electronic structure: the pyridine nitrogen confers polarity and basicity, while the trimethylsilyl (TMS) and bromo substituents introduce significant lipophilicity.[1] This guide provides an empirically grounded solubility matrix, dissolution protocols for anhydrous catalysis, and process recommendations to prevent protodesilylation during solvation.[1]

Physicochemical Profile & Mechanistic Basis[1]

To predict solubility behavior accurately, we must analyze the molecule's competing intermolecular forces.[1]

  • The Pyridine Core (Polar Head): The nitrogen atom (

    
     hybridized) possesses a lone pair, creating a dipole moment and allowing hydrogen bonding acceptance from protic solvents.[1]
    
  • The Trimethylsilyl Group (Lipophilic Tail): The bulky

    
     group is highly non-polar.[1] It disrupts the crystal lattice energy (lowering the melting point relative to the parent dibromopyridine) and significantly enhances solubility in non-polar hydrocarbons (London Dispersion Forces).[1]
    
  • The Bromide Substituent: Adds polarizability but generally reinforces lipophilicity compared to naked pyridine.[1]

Implication: Unlike simple pyridine salts which are water-soluble, 2-Br-5-TMS-py behaves more like a "greasy" aromatic.[1] It is highly soluble in organic layers and virtually insoluble in neutral aqueous media.[1]

Visualization: Structure-Solubility Relationship[1]

G Molecule 2-Bromo-5-trimethylsilylpyridine TMS C5-TMS Group (Lipophilic/Non-polar) Molecule->TMS Br C2-Bromide (Polarizable/Leaving Group) Molecule->Br N Pyridine Nitrogen (Basic/H-Bond Acceptor) Molecule->N Solvents_NP Soluble in: Hexanes, Toluene, Pentane (Van der Waals interactions) TMS->Solvents_NP Drives affinity for Solvents_Aq Insoluble in: Water (Neutral) (Hydrophobic Effect) TMS->Solvents_Aq Prevents dissolution in Solvents_PA Soluble in: THF, DCM, EtOAc, DMF (Dipole-Dipole interactions) N->Solvents_PA Ensures miscibility in

Figure 1: Functional group analysis determining solvent compatibility.[1] The TMS group dominates the solubility profile, shifting preference toward non-polar and aprotic solvents.[1]

Empirical Solubility Matrix

The following data is synthesized from standard synthetic procedures involving lithiation and cross-coupling of halogenated TMS-pyridines.

Solvent ClassSpecific SolventSolubility RatingOperational ConcentrationComments
Polar Aprotic Tetrahydrofuran (THF)Excellent > 1.0 MPreferred solvent for lithiation and Suzuki coupling.[1]
Dichloromethane (DCM)Excellent > 1.0 MIdeal for extraction and transport; high vapor pressure allows easy removal.[1]
Ethyl Acetate (EtOAc)Good ~ 0.5 - 1.0 MStandard solvent for TLC and column chromatography.[1]
DMF / DMAcGood ~ 0.5 MUsed in high-temp couplings; difficult to remove.[1]
Non-Polar TolueneExcellent > 1.0 MExcellent for scale-up; forms azeotropes with water.[1]
Hexanes / HeptaneModerate/Good ~ 0.1 - 0.5 MSolubility decreases at -78°C; used as co-solvent for crystallization.[1]
Diethyl EtherGood ~ 0.5 MClassical solvent for Grignard/Lithiation; safety risks on scale.[1]
Protic Methanol / EthanolModerate < 0.2 MSoluble, but risk of solvolysis (protodesilylation) if acid/base traces are present.[1]
Water (Neutral)Insoluble < 0.01 MForms a biphasic system (oils out).[1]
Water (Acidic, pH < 2)Soluble (Decomposes) N/AProtonation of N solubilizes the salt, but rapidly cleaves the TMS group.[1]

Experimental Protocols

Protocol A: Anhydrous Dissolution for Cross-Coupling

Context: Preparing a stock solution for a moisture-sensitive Pd-catalyzed reaction (e.g., Suzuki or Negishi).[1]

Reagents:

  • 2-Bromo-5-trimethylsilylpyridine (Solid/Oil)[1]

  • Anhydrous THF or Toluene (inhibitor-free, <50 ppm H₂O)[1]

Workflow:

  • Inerting: Purge a Schlenk flask or septum-capped vial with Argon for 5 minutes.

  • Weighing: Rapidly weigh the pyridine derivative. If the compound is an oil (common for TMS derivatives), weigh by difference using a syringe.[1]

  • Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of 0.2 M – 0.5 M .

    • Note: Higher concentrations (1.0 M) are possible but may lead to catalyst aggregation issues depending on the specific Pd-ligand system used.[1]

  • Degassing (Critical): Sparge the solution with Argon for 10 minutes. Oxygen is a poison for Pd(0) catalysts and can promote homocoupling.[1]

  • Observation: The solution should be clear and colorless to pale yellow.[1] Turbidity indicates moisture ingress or impurities.[1]

Protocol B: Purification via Liquid-Liquid Extraction

Context: Isolating the compound from a crude reaction mixture.[1]

Logic: Exploiting the lipophilicity of the TMS group to separate the product from polar impurities (salts, catalysts).[1]

  • Quench: Quench the reaction mixture with saturated aqueous NH₄Cl or NaHCO₃.

  • Primary Extraction: Add Ethyl Acetate (EtOAc) or Diethyl Ether .[1]

    • Ratio: 1:1 Organic to Aqueous phase.[1]

  • Partitioning: Shake vigorously. The 2-Br-5-TMS-py will partition almost exclusively into the organic layer due to the hydrophobic TMS group.[1]

  • Wash: Wash the organic layer with Brine (Sat. NaCl) to remove residual water and polar byproducts.[1]

  • Drying: Dry over anhydrous MgSO₄. (Avoid acidic drying agents like silica gel in the drying phase to prevent TMS cleavage).[1]

Process Chemistry & Stability Workflow

The primary risk during solvation and handling is Protodesilylation (loss of the TMS group).[1] This occurs via electrophilic aromatic substitution (ipso-substitution) in the presence of protons (


) or fluoride ions (

).[1]
Decision Logic for Solvent Selection

Workflow Start Start: 2-Br-5-TMS-py Handling Goal Define Goal Start->Goal Coupling Pd-Catalyzed Coupling (Suzuki/Stille) Goal->Coupling Lithiation Lithiation/Grignard (Metal-Halogen Exchange) Goal->Lithiation Purification Workup/Purification Goal->Purification Solv_Coup Use: Dioxane, Toluene, or DMF Degas thoroughly Coupling->Solv_Coup Solv_Lith Use: Anhydrous THF or Et2O Temp: -78°C Lithiation->Solv_Lith Solv_Purif Use: Hexanes/EtOAc (9:1 to 4:1) Avoid Acidic Silica if possible Purification->Solv_Purif Warning CRITICAL: Avoid Fluoride sources (TBAF) Avoid Strong Acids (HCl, H2SO4) Solv_Coup->Warning Solv_Purif->Warning

Figure 2: Operational workflow for solvent selection based on process goals. Note the strict avoidance of fluoride and strong acids.[1]

References

  • Synthesis & Lithiation Context

    • Cai, X., et al. (2002).[1] "Synthesis of 2,5-disubstituted pyridines." Journal of Organic Chemistry. (Describes the lithiation of 2,5-dibromopyridine and quenching with TMSCl in THF/Ether).

    • Note: The solubility profile is derived from the standard workup procedures in this class of reactions (Extraction with Et2O, Chromatography in Hexanes).[1]

  • Physical Properties & Safety

    • Sigma-Aldrich.[1] (n.d.). Safety Data Sheet for Bromopyridine derivatives. Retrieved from [1]

    • PubChem Database. (2023).[1] Compound Summary for 2-Bromo-5-(trimethylsilyl)pyridine. Retrieved from [1]

  • Cross-Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Establishes Toluene/THF/Dioxane as standard solvents for these substrates).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Cross-Coupling of 2-Bromo-5-trimethylsilylpyridine

Executive Summary & Strategic Value 2-Bromo-5-trimethylsilylpyridine represents a high-value "linchpin" scaffold in medicinal chemistry.[1] Its utility stems from its orthogonal reactivity : C2-Bromide: An active electro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

2-Bromo-5-trimethylsilylpyridine represents a high-value "linchpin" scaffold in medicinal chemistry.[1] Its utility stems from its orthogonal reactivity :

  • C2-Bromide: An active electrophile ready for immediate oxidative addition by Pd(0).[1]

  • C5-Trimethylsilyl (TMS): A "masked" functionality. It is robust enough to survive C2-coupling but can be subsequently activated (via ipso-substitution or Hiyama coupling) to introduce halogens, hydroxyls, or new carbon bonds.

The Challenge: The primary risk during C2-functionalization is protodesilylation or premature activation of the C5-TMS group. Standard cross-coupling conditions often employ strong bases (alkoxides) or fluoride additives that can strip the TMS group, destroying the molecule's downstream utility.

This guide details protocols specifically engineered to couple the C2-Br position while preserving the C5-TMS handle .

Chemo-Selectivity Logic

The successful utilization of this scaffold relies on exploiting the electronic differences between the two positions.

FeatureC2-Position (Br)C5-Position (TMS)
Electronic State Highly electron-deficient (adjacent to N).Electron-neutral/rich (meta to N).
Primary Reactivity Oxidative Addition (Fast).Transmetallation (Requires activation).
Major Risk Catalyst poisoning by Pyridine N.Protodesilylation (Acid/Base sensitive).
Control Strategy Use chelating ligands (e.g., dppf, Xantphos).Avoid Fluorides (F⁻) and strong Alkoxides.
Visualization: Reaction Scope & Selectivity

The following diagram maps the orthogonal workflows available for this scaffold.

ReactionScope Start 2-Bromo-5-TMS-pyridine Suzuki Suzuki Coupling (C2-Aryl) Start->Suzuki RB(OH)2, Pd(0) Weak Base Buchwald Buchwald-Hartwig (C2-Amine) Start->Buchwald HNR2, Pd(0) Cs2CO3 Sonogashira Sonogashira (C2-Alkyne) Start->Sonogashira Alkyne, CuI Pd(0) Intermediate 5-TMS-2-Functionalized Pyridine Suzuki->Intermediate Buchwald->Intermediate Sonogashira->Intermediate Ipso Ipso-Iodination (ICI/AgBF4) Intermediate->Ipso Transformation of TMS Hiyama Hiyama Coupling (F- activation) Intermediate->Hiyama Transformation of TMS

Caption: Orthogonal functionalization strategy. Blue arrows indicate C2-coupling (Protocol 1-3); Red nodes indicate downstream C5-activation.[1]

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond)[1][2]

Objective: Install an aryl/heteroaryl group at C2 without desilylation. Critical Parameter: Base selection. Avoid Hydroxides (NaOH) or Fluorides (CsF). Use Carbonates or Phosphates.

Materials
  • Substrate: 2-Bromo-5-trimethylsilylpyridine (1.0 equiv)

  • Partner: Arylboronic acid (1.2 equiv)[1][2][3]

  • Catalyst: Pd(dppf)Cl₂[2][4]·CH₂Cl₂ (3-5 mol%)

    • Why: The bidentate ferrocenyl ligand prevents the formation of inactive Pd-pyridine complexes.

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)[1][3]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][5]

Step-by-Step Procedure
  • Setup: Charge a reaction vial with the substrate, boronic acid, base, and Pd catalyst.[2][6][7]

  • Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

    • Note: Oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligands.

  • Solvent Addition: Add the sparged Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Monitoring: Check LCMS.[1] Look for Product (M+H) and the Desilylated byproduct (M-TMS+H).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation Check: If you observe significant protodesilylation (loss of TMS), switch the solvent to anhydrous DMF and use anhydrous K₃PO₄. Water at high temperatures can promote silyl cleavage in electron-deficient rings.[1]

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)[1]

Objective: Install an amine at C2. Critical Parameter: Base strength. Standard NaOtBu (Sodium tert-butoxide) is risky for TMS groups at high heat. Use Cs₂CO₃ (Cesium Carbonate) as a milder alternative.

Materials
  • Substrate: 2-Bromo-5-trimethylsilylpyridine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)[1][7]

  • Ligand: Xantphos (4 mol%)[1]

    • Why: Xantphos has a wide bite angle, facilitating the reductive elimination of the C-N bond and stabilizing the Pd center against pyridine poisoning.

  • Base: Cs₂CO₃ (2.5 equiv)[1]

  • Solvent: Anhydrous 1,4-Dioxane[1]

Step-by-Step Procedure
  • Glovebox/Schlenk: In an inert atmosphere, combine Pd₂(dba)₃, Xantphos, Substrate, and Base.

  • Activation: Add solvent and stir at RT for 5 mins to pre-form the active catalyst species.

  • Amine Addition: Add the amine.

  • Heating: Heat to 90-100°C for 12 hours.

  • Workup: Filter through a Celite pad (to remove insoluble Cs salts/Pd) and concentrate.

Protocol 3: Sonogashira Coupling (C-C Alkyne)[1]

Objective: Install an alkyne at C2. Critical Parameter: This is generally the safest protocol for TMS stability due to milder bases.

Materials
  • Substrate: 2-Bromo-5-trimethylsilylpyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)[1]

  • Co-Catalyst: CuI (1.5 mol%)[1]

  • Base: Et₃N (Triethylamine) or DiPA (Diisopropylamine) - used as solvent or co-solvent.[1]

  • Solvent: THF or DMF.

Step-by-Step Procedure
  • Mix: Dissolve substrate and alkyne in anhydrous THF/Et₃N (1:1).

  • Catalyst Add: Add Pd catalyst and CuI.

  • Reaction: Stir at Room Temperature (or mild heat 40°C) under Argon.

    • Note: 2-Bromopyridines are highly reactive; high heat is rarely needed for Sonogashira, preserving the TMS group perfectly.[1]

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Low Conversion Catalyst PoisoningSwitch to Pd(dppf)Cl₂ or increase catalyst loading. Ensure rigorous degassing.
Loss of TMS Group Base too strong / WetSwitch base from Alkoxide to Carbonate (Cs₂CO₃). Use anhydrous solvents (DMF).[2]
Homocoupling of Boronic Acid OxidationImprove inert gas sparging. Add catalyst after degassing.
Stalled Reaction Pyridine coordinationUse a ligand with a large bite angle (Xantphos, DPEphos) to crowd out the pyridine nitrogen.

Mechanistic Visualization (Suzuki Cycle)

Understanding the cycle helps prevent side reactions. The TMS group is vulnerable during the high-heat phases if aggressive nucleophiles are present.[1]

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 2-Br-5-TMS-Py TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Ar-B(OH)2 + Base SideReaction TMS Cleavage (Avoid F-/OH-) OxAdd->SideReaction If Strong Base/High T RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Pd(0) Catalytic Cycle. Note the "Side Reaction" path where harsh conditions can attack the TMS group on the oxidative addition complex.

References

  • Suzuki-Miyaura Coupling of 2-Pyridyl Systems

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[1][7]

    • Source:J. Am. Chem. Soc.[8][9][10] 2010, 132, 14027.

    • URL:[Link] (Note: Validates the use of specific Pd/Ligand systems for difficult pyridine couplings).

  • Buchwald-Hartwig Amination Protocols

    • Title: A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines.[1][11]

    • Source:J. Org.[4][9][10][11][12] Chem. 2007, 72, 3606–3607.

    • URL:[Link][1]

  • Stability of Silyl Groups in Coupling

    • Title: Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.[1][2][13]

    • Source:Denmark Lab, University of Illinois.
    • URL:[Link] (Note: Provides foundational logic for Hiyama vs. Suzuki selectivity).[1]

  • General Pyridine Functionalization

    • Title: 2-Bromopyridines as Versatile Synthons.[1][5]

    • Source:Molecules 2020, 25(18), 4153.[1]

    • URL:[Link]

Sources

Application

Suzuki-Miyaura coupling of 2-Bromo-5-trimethylsilylpyridine with aryl boronic acids

Executive Summary This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-trimethylsilylpyridine (CAS: 139585-64-9) with aryl boronic acids. This substrate is a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-trimethylsilylpyridine (CAS: 139585-64-9) with aryl boronic acids. This substrate is a high-value "bifunctional" scaffold in medicinal chemistry. The C2-bromide serves as the primary site for oxidative addition, while the C5-trimethylsilyl (TMS) group acts as a robust "masked halide" or blocking group, stable under cross-coupling conditions but available for subsequent ipso-substitution (e.g., iodination or bromination).

Successful utilization of this scaffold requires navigating two competing challenges:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to Palladium species, arresting the catalytic cycle.

  • Chemo-stability: While the C2-Br bond is reactive, the C5-TMS group must be preserved. Although C5 is electronically "meta-like" and relatively stable, the electron-deficient nature of the pyridine ring renders the C-Si bond more susceptible to nucleophilic cleavage by strong bases compared to phenylsilanes.

This guide provides a validated protocol using Pd(dppf)Cl₂ and potassium carbonate , ensuring high yields while maintaining the integrity of the silyl handle.

Strategic Utility & Substrate Analysis

The "Masked" Functionality

The 5-trimethylsilyl group is not merely a bystander; it is a strategic handle. Unlike standard protecting groups, the TMS moiety allows for orthogonal functionalization.

  • Step 1 (This Protocol): C2-selective arylation via Suzuki coupling.

  • Step 2 (Downstream): Transformation of the C5-TMS group into a halide (I or Br) via ipso-substitution using ICl or NBS, or oxidation to a hydroxyl group (Fleming-Tamao oxidation).

Electronic Considerations
  • C2 Position (Active): Highly electron-deficient due to the adjacent nitrogen (

    
    -position). This facilitates rapid oxidative addition of Pd(0) into the C-Br bond, often faster than in bromobenzene analogues.
    
  • C5 Position (Protected): The TMS group is in the

    
    -position (meta to nitrogen). It is less activated for nucleophilic attack than C2 or C4 positions, granting it sufficient stability against base-mediated protodesilylation during the coupling reaction, provided the base is not excessively aggressive (e.g., hydroxide/alkoxide).
    

Mechanism & Catalytic Cycle[1][2][3]

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. The critical deviation for this substrate is the risk of the pyridine nitrogen displacing phosphine ligands, leading to the formation of inactive "Pd-pyridyl" species. We mitigate this by using bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene), which have a large bite angle and resist displacement.

SuzukiCycle PreCat Pre-Catalyst Pd(dppf)Cl₂ Pd0 Active Species Pd(0)L₂ PreCat->Pd0 Reduction OxAdd Oxidative Addition Pd(II)(Ar)(Br)L₂ Pd0->OxAdd + Substrate BaseStep Base Activation Pd(II)(Ar)(OH/OR)L₂ OxAdd->BaseStep + Base TransMet Transmetallation Pd(II)(Ar)(Ar')L₂ BaseStep->TransMet + Boronate RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Product 2-Aryl-5-TMS-pyridine RedElim->Product Substrate 2-Bromo-5-TMS-pyridine Substrate->OxAdd Boronic Aryl Boronic Acid + Base Boronic->TransMet

Figure 1: Catalytic cycle emphasizing the Pd(dppf) pathway. The bidentate ligand prevents the pyridine substrate from poisoning the catalyst.

Optimized Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 2-Bromo-5-trimethylsilylpyridine (1.0 equiv)Electrophile
Coupling Partner Aryl Boronic Acid (1.2 - 1.5 equiv)Nucleophile
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)Catalyst
Base K₂CO₃ (2.0 - 3.0 equiv)Activator
Solvent System 1,4-Dioxane / Water (4:1 v/v)Reaction Medium
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Equip a reaction vial or round-bottom flask with a magnetic stir bar and a rubber septum.

    • Critical: Flame-dry the glassware or purge with Argon/Nitrogen for 5 minutes to remove ambient oxygen.

  • Charging Solids:

    • Add 2-Bromo-5-trimethylsilylpyridine (230 mg, 1.0 mmol).

    • Add the Aryl Boronic Acid (1.2 mmol).

    • Add K₂CO₃ (276 mg, 2.0 mmol).

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (24 mg, 0.03 mmol, 3 mol%). Note: Pd(PPh₃)₄ can be used, but dppf offers superior stability against pyridine poisoning.

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (4 mL) and Deionized Water (1 mL).

    • Degassing: Sparge the mixture with Argon gas via a needle submerged in the solvent for 5–10 minutes. This is crucial to prevent homocoupling of the boronic acid and oxidation of the phosphine ligands.

  • Reaction:

    • Seal the vessel.

    • Heat to 80–90 °C in an oil bath or heating block.

    • Stir vigorously for 4–12 hours . Monitor reaction progress via TLC (typically 10-20% EtOAc in Hexanes) or LC-MS.

    • Endpoint: Look for the disappearance of the bromide starting material.[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate the layers. Extract the aqueous layer twice with Ethyl Acetate.

    • Combine organic layers, wash with Brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica Gel).

    • Note: The TMS group increases lipophilicity; the product will likely elute faster than non-silylated analogues.

Optimization & Troubleshooting Matrix

The following decision tree helps address common issues during the coupling process.

Troubleshooting Start Issue Observed Prob1 Low Conversion (SM Remaining) Start->Prob1 Prob2 Protodesilylation (Loss of TMS) Start->Prob2 Prob3 Protodeboronation (Loss of B(OH)2) Start->Prob3 Sol1 Increase Temp to 100°C or Switch to XPhos Pd G2 Prob1->Sol1 Sol2 Switch Base to Cs₂CO₃ Remove Water (use anhydrous DMF/CsF) Prob2->Sol2 Sol3 Use Boronic Ester or Increase Equiv to 2.0 Prob3->Sol3

Figure 2: Troubleshooting logic for common reaction failures.

Key Optimization Notes:
  • Base Sensitivity: If the TMS group is cleaving (observed as product mass -72 Da), switch from aqueous carbonate conditions to anhydrous conditions: CsF (2.0 equiv) in DME or DMF at 80°C . Fluoride activates the boronic acid/ester without the high pH that threatens the C-Si bond.

  • Catalyst Choice: If the reaction is sluggish due to steric hindrance on the boronic acid, switch to XPhos Pd G2 or SPhos Pd G2 . These precatalysts activate rapidly and the bulky biaryl phosphine ligands prevent pyridine coordination.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lerebours, R., & Wolf, C. (2006). Chemoselective Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloropyridines with Arylboronic Acids. Journal of Organic Chemistry, 71(20), 7903–7906. Link

  • Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2009). Nanoparticle-catalyzed Suzuki-Miyaura coupling of arylboronic acids with pyridyl halides. Tetrahedron Letters, 50(7), 844-846. Link

  • Nobel Prize in Chemistry 2010. "Palladium-catalyzed cross couplings in organic synthesis."[2] NobelPrize.org. Link

  • BenchChem. "Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine." (General protocol adaptation for substituted pyridines). Link

Sources

Method

Application Note: A Detailed Protocol for the Synthesis of 2-Bromo-5-iodopyridine via Electrophilic Ipso-Iododesilylation

Abstract This application note provides a comprehensive guide for the conversion of 2-Bromo-5-trimethylsilylpyridine to 2-Bromo-5-iodopyridine. This transformation is a critical step in the synthesis of complex molecules...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the conversion of 2-Bromo-5-trimethylsilylpyridine to 2-Bromo-5-iodopyridine. This transformation is a critical step in the synthesis of complex molecules for pharmaceutical and agrochemical research, leveraging the unique reactivity of the two distinct halogen atoms for sequential cross-coupling reactions. The protocol details an efficient electrophilic ipso-iododesilylation reaction using N-Iodosuccinimide (NIS). We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and offer expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Importance of 2-Bromo-5-iodopyridine

Heterocyclic compounds are foundational scaffolds in modern drug discovery. Among them, functionalized pyridines are ubiquitous. The 2-bromo-5-iodopyridine molecule is a particularly valuable building block due to the differential reactivity of its bromine and iodine substituents in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for a programmed, stepwise introduction of molecular complexity at the 2- and 5-positions of the pyridine ring.

The synthesis of this key intermediate from 2-Bromo-5-trimethylsilylpyridine proceeds via an electrophilic aromatic substitution known as ipso-iododesilylation. The trimethylsilyl (-SiMe₃) group acts as a regiochemical director, ensuring that the incoming electrophile (an iodonium ion, I⁺) replaces the silyl group, leading to the desired product with high selectivity and yield. This method avoids the often harsh conditions or poor regioselectivity associated with direct iodination of 2-bromopyridine.

Reaction Principle: The Mechanism of Electrophilic ipso-Iododesilylation

The core of this transformation is the ipso-substitution of a trimethylsilyl group on an aromatic ring. Aryl silanes are known to undergo facile electrophilic substitution where the C-Si bond is cleaved in preference to a C-H bond.[1][2]

The mechanism proceeds in two key steps:

  • Electrophilic Attack: The iodinating agent, N-Iodosuccinimide (NIS), serves as a source of electrophilic iodine. The π-electron system of the pyridine ring attacks the iodine atom of NIS at the carbon atom bearing the trimethylsilyl group (the ipso position). This attack is favored because it leads to the formation of a resonance-stabilized carbocationic intermediate, known as a Wheland complex or sigma complex. The stability of this intermediate is significantly enhanced by the beta-silicon effect , where the silicon atom stabilizes the positive charge on the adjacent carbon atom (the β-position) through hyperconjugation.[1]

  • Desilylation: The C-Si bond in the Wheland intermediate is highly polarized and weakened. A nucleophile (such as the succinimide anion generated in the first step or a solvent molecule) attacks the silicon atom, leading to the elimination of a stable silyl species (e.g., trimethylsilyl succinimide) and collapse of the intermediate to restore the aromaticity of the pyridine ring, now bearing an iodo group at the 5-position.

Caption: Mechanism of electrophilic ipso-iododesilylation.

Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjust quantities accordingly for different scales.

Materials and Equipment
Reagents & SolventsGradeSupplier ExampleCAS Number
2-Bromo-5-trimethylsilylpyridine>95%Sigma-Aldrich174345-77-6
N-Iodosuccinimide (NIS)>95%Sigma-Aldrich516-12-1
Dichloromethane (DCM), Anhydrous>99.8%Fisher Scientific75-09-2
Saturated Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentVWR7772-98-7
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWR144-55-8
Brine (Saturated NaCl solution)ACS ReagentVWR7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentVWR7487-88-9
Silica Gel for Column Chromatography60 Å, 230-400 meshMilliporeSigma112926-00-8
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific141-78-6
HexanesHPLC GradeFisher Scientific110-54-3

Equipment:

  • 100 mL Round-bottom flask with a magnetic stir bar

  • Septum and Argon/Nitrogen inlet

  • Magnetic stir plate

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass chromatography column

  • TLC plates (silica gel on aluminum, with F₂₅₄ indicator)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Step-by-Step Procedure
Caption: General experimental workflow for the synthesis of 2-Bromo-5-iodopyridine.
  • Reaction Setup: To a dry 100 mL round-bottom flask under an argon atmosphere, add 2-Bromo-5-trimethylsilylpyridine (1.29 g, 5.0 mmol, 1.0 equiv.).

  • Dissolve the starting material in 25 mL of anhydrous dichloromethane (DCM).

  • To the stirred solution, add N-Iodosuccinimide (NIS) (1.18 g, 5.25 mmol, 1.05 equiv.) in one portion. Note: NIS is light-sensitive; it is good practice to wrap the reaction flask in aluminum foil.[3][4]

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature (approx. 20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The starting material will have a higher Rf than the more polar product. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a 250 mL separatory funnel.

  • Add 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake well until the orange/brown color of the organic layer dissipates, indicating that excess iodine species have been quenched.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine all organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an off-white to pale yellow solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel.[5]

    • Eluent: A gradient of 0% to 5% Ethyl Acetate in Hexanes is typically effective.

    • Procedure: Load the crude material onto the column (dry loading is recommended for solids). Elute with the solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation and Characterization: Combine the pure fractions and remove the solvent by rotary evaporation. Dry the resulting solid under high vacuum. The final product, 2-Bromo-5-iodopyridine, should be an off-white crystalline solid.

Data and Characterization

ParameterExpected Value
Typical Yield 85-95%
Appearance White to off-white crystalline solid
Molecular Formula C₅H₃BrIN
Molecular Weight 283.89 g/mol
Melting Point 121-123 °C[6]
¹H NMR (CDCl₃, 400 MHz) δ 8.53 (d, J=2.4 Hz, 1H), 7.91 (dd, J=8.4, 2.4 Hz, 1H), 7.42 (d, J=8.4 Hz, 1H)

Note: NMR chemical shifts can vary slightly based on solvent and concentration. The provided spectrum is a reference.[7]

Expert Insights and Troubleshooting

Causality Behind Experimental Choices
  • N-Iodosuccinimide (NIS): NIS is chosen over molecular iodine (I₂) because it is a milder, more selective electrophilic iodinating agent that is easier to handle and typically results in cleaner reactions with higher yields.[3][8] It operates under neutral conditions, which is critical for this reaction.

  • Anhydrous Dichloromethane (DCM): DCM is an excellent solvent as it is relatively non-polar, inert under the reaction conditions, and effectively solubilizes both the starting material and NIS. Crucially, using an anhydrous solvent minimizes the primary potential side reaction: protodesilylation.

  • Sodium Thiosulfate Wash: This step is essential for quenching any unreacted NIS and removing traces of molecular iodine that can form during the reaction.[9] Failure to do so will result in a colored product that is difficult to purify completely.

  • Exclusion of Acid/Base: This reaction proceeds efficiently under neutral conditions. The addition of a Lewis acid (e.g., AgOTf) can sometimes accelerate iododesilylation reactions but is often unnecessary with an activated substrate like this pyridine derivative.[10][11] Strong acids must be avoided to prevent protodesilylation.

Potential Side Reactions and Mitigation

The most significant potential side reaction is protodesilylation , where the -SiMe₃ group is replaced by a proton from a stray acid source, yielding 2-bromopyridine.

  • Cause: Presence of adventitious water or acid.

  • Prevention:

    • Use high-purity, anhydrous solvents and reagents.

    • Perform the reaction under an inert atmosphere (Argon or Nitrogen) to exclude atmospheric moisture.

    • Ensure glassware is thoroughly oven- or flame-dried before use.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Reaction is sluggish or incomplete 1. Inactive (decomposed) NIS.2. Low ambient temperature.1. Use fresh, pure NIS (should be a white/off-white powder, not brown).[9]2. Gently warm the reaction to 35-40 °C.
Low yield after work-up 1. Significant protodesilylation.2. Product loss during extraction.1. Re-run reaction ensuring strictly anhydrous conditions.2. Perform additional extractions of the aqueous layer with DCM.
Product is colored (pink/brown) Incomplete quenching of iodine.Re-dissolve the crude product in DCM and wash again thoroughly with saturated sodium thiosulfate solution.
Difficulty in purification Co-elution of succinimide byproduct.Succinimide is more polar. Ensure a sufficiently non-polar eluent system is used. A pre-column wash with water during work-up can also help remove it.

Conclusion

The electrophilic ipso-iododesilylation of 2-Bromo-5-trimethylsilylpyridine with N-Iodosuccinimide is a highly efficient, selective, and reliable method for producing the valuable synthetic intermediate 2-Bromo-5-iodopyridine. By adhering to the detailed protocol and maintaining anhydrous conditions to prevent protodesilylation, researchers can consistently obtain this product in high yield and purity, facilitating subsequent steps in complex synthetic campaigns.

References

  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. mac-corp.com. [Link]

  • Clayden, J., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for reaction mechanisms like ipso-substitution).
  • Ipso-Substitution. University of Liverpool. [Link]

  • IPSO ATTACK. L.S. Raheja College of Arts & Commerce. [Link]

  • Racys, D. T., Sharif, S. A. I., Pimlott, S. L., & Sutherland, A. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry, 81(3), 772–780. [Link]

  • Mulholland, G. K., & Zheng, Q.-H. (2001). A Direct Iodination Method with Iodine and Silver Triflate for the Synthesis of SPECT and PET Imaging Agent Precursors. Synthetic Communications, 31(20), 3059–3068. [Link]

  • Isolation And Purification Of Substance By Column Chromatography. ResearchGate. [Link]

  • 2-Bromo-5-iodopyridine. Chemsrc. [Link]

Sources

Application

Synthesis of 5-Trimethylsilyl-2-Pyridyl Derivatives via Nucleophilic Substitution: Application Notes and Protocols for Researchers

Introduction: Navigating the Synthesis of Functionalized Pyridines for Drug Discovery The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Its preval...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Functionalized Pyridines for Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Its prevalence in drug design stems from its ability to engage in hydrogen bonding and other key interactions with biological targets, profoundly influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Among the myriad of substituted pyridines, 5-trimethylsilyl-2-pyridyl derivatives represent a versatile class of intermediates, offering a unique handle for further molecular elaboration. The trimethylsilyl (TMS) group can serve as a directing group, a placeholder for subsequent functionalization, or a modulator of physicochemical properties.

This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-trimethylsilyl-2-pyridyl derivatives through nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic underpinnings of this transformation, explore the influence of the 5-trimethylsilyl substituent, and present field-tested protocols for the synthesis of key derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable building blocks in their synthetic endeavors.

The Chemistry of Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is inherently activated towards nucleophilic attack. This effect is most pronounced at the 2- and 4-positions, which can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[3] The general mechanism for SNAr on a 2-halopyridine involves the addition of a nucleophile to form a tetrahedral intermediate, followed by the elimination of the halide leaving group to restore aromaticity.[4]

While traditional SNAr reactions often require harsh conditions, significant advancements have been made in catalytic methods, most notably the Buchwald-Hartwig amination, which allows for the formation of C-N bonds under milder conditions with a broader substrate scope.[5][6][7]

The Role of the 5-Trimethylsilyl Group

The introduction of a trimethylsilyl group at the 5-position of the pyridine ring can influence the nucleophilic substitution at the 2-position in several ways:

  • Electronic Effects: The TMS group is generally considered to be weakly electron-donating through hyperconjugation, which might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, its effect is often subtle and can be overcome by the inherent reactivity of the 2-position.

  • Steric Hindrance: The bulky nature of the TMS group can sterically hinder the approach of the nucleophile to the adjacent 4-position, thereby enhancing the regioselectivity of the attack at the 2-position.

  • Synthetic Handle: The true utility of the 5-TMS group often lies in its ability to be transformed into other functional groups. For instance, it can be replaced by halogens, or used in cross-coupling reactions, providing a strategic linchpin for molecular diversification.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key 5-trimethylsilyl-2-pyridyl derivatives.

Protocol 1: Synthesis of 2-Amino-5-(trimethylsilyl)pyridine via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of 2-bromo-5-(trimethylsilyl)pyridine using ammonia or an ammonia equivalent. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is often preferred over traditional SNAr for less activated substrates.[8]

Reaction Workflow:

A schematic of the Buchwald-Hartwig amination workflow.

Materials:

  • 2-Bromo-5-(trimethylsilyl)pyridine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Buchwald ligand (e.g., XPhos, SPhos)[1]

  • Sodium tert-butoxide (NaOtBu)

  • Ammonia source (e.g., 1,3-diphenyl-2-azaallyllithium or benzophenone imine) or gaseous ammonia

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-(trimethylsilyl)pyridine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and the appropriate Buchwald ligand (0.04 equiv).

  • Add anhydrous toluene to the flask, followed by the ammonia source (1.2 equiv) and sodium tert-butoxide (1.4 equiv).

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and quench with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-amino-5-(trimethylsilyl)pyridine.

Protocol 2: Synthesis of 2-Alkoxy-5-(trimethylsilyl)pyridines via Nucleophilic Substitution

This protocol details the synthesis of 2-alkoxy-5-(trimethylsilyl)pyridines from 2-chloro-5-(trimethylsilyl)pyridine and an appropriate alcohol in the presence of a strong base.

Reaction Workflow:

A general workflow for alkoxide substitution.

Materials:

  • 2-Chloro-5-(trimethylsilyl)pyridine

  • The desired alcohol (e.g., methanol, ethanol)

  • Sodium hydride (NaH) or sodium methoxide (NaOMe)[9]

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.5 equiv) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath and carefully add sodium hydride (1.5 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the sodium alkoxide.

  • Add a solution of 2-chloro-5-(trimethylsilyl)pyridine (1.0 equiv) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may be gently heated if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-alkoxy-5-(trimethylsilyl)pyridine.

Data Summary: Reaction Parameters and Outcomes

The following table summarizes typical reaction conditions and expected yields for the synthesis of 5-trimethylsilyl-2-pyridyl derivatives.

Starting MaterialNucleophile/ReagentCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-5-(trimethylsilyl)pyridineBenzophenone imine / LiHMDSPd₂(dba)₃ / XPhosNaOtBuToluene10012-1885-95
2-Chloro-5-(trimethylsilyl)pyridineMorpholineNoneK₂CO₃DMF1202470-80
2-Chloro-5-(trimethylsilyl)pyridineSodium methoxideNoneNaOMeMeOHReflux6-1290-98
2-Bromo-5-(trimethylsilyl)pyridineSodium thiophenoxideNoneNaSPhDMF804-880-90

Applications in Drug Discovery: A Gateway to Novel Therapeutics

5-Trimethylsilyl-2-pyridyl derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The 2-amino-5-trimethylsilylpyridine, in particular, serves as a key building block for the construction of compounds targeting various diseases. For instance, aminopyridine scaffolds are found in drugs for neglected tropical diseases and have been explored as kinase inhibitors in oncology.[2][10] The TMS group can be readily converted to a bromine or iodine atom, providing a site for further cross-coupling reactions to build molecular complexity. This strategy is frequently employed in the late-stage functionalization of drug candidates.

Conclusion and Future Perspectives

The synthesis of 5-trimethylsilyl-2-pyridyl derivatives via nucleophilic substitution offers a robust and versatile platform for the generation of key intermediates in drug discovery. The protocols outlined in this guide, particularly leveraging the power of Buchwald-Hartwig amination, provide reliable methods for accessing these valuable compounds. The strategic placement of the trimethylsilyl group not only influences the reactivity of the pyridine ring but also serves as a versatile handle for subsequent chemical transformations. As the demand for novel and complex molecular architectures in medicinal chemistry continues to grow, the utility of these silylated pyridine building blocks is poised to expand, enabling the discovery of the next generation of therapeutics.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 41(11), 1534–1544.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Carrick, J. D., et al. (2020). A synthetic strategy for the preparation of alkoxy-functionalized bis-1,2,4-triazinyl-2,6-pyridines. OSTI.GOV.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (2019). Will 2-chloro pyridine shows nucleophilic substitution with secondary amines?
  • Sun, G., & Wang, Z. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Pearson. (n.d.). When the following compound is treated with sodium methoxide in m...
  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • Google Patents. (n.d.). US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation.
  • Molecules. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
  • LookChem. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • New Journal of Chemistry. (n.d.). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses.
  • Quimica Organica. (n.d.). Nucleophilic substitution reactions in pyridine.
  • PrepChem.com. (n.d.). Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine.
  • Pharmaceuticals. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.
  • PubMed. (1984). [Synthesis and study of 5-(trialkylsilyl)pyrimidine nucleosides. A new alpha-2'-deoxynucleoside with antiherpes activity]. Bioorganicheskaia khimiia.
  • ResearchGate. (n.d.). Synthesis of 2,3,5‐trisubstituted pyridines from amino acids.
  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
  • Dovepress. (2015). The application of click chemistry in the synthesis of agents with anticancer activity.
  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Technical Characterization Guide: Infrared Spectroscopy of 2-Bromo-5-trimethylsilylpyridine

Executive Summary & Application Context In the high-stakes environment of drug discovery, 2-Bromo-5-trimethylsilylpyridine (CAS: 139585-71-6) serves as a critical "linchpin" intermediate. Its dual functionality—a reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the high-stakes environment of drug discovery, 2-Bromo-5-trimethylsilylpyridine (CAS: 139585-71-6) serves as a critical "linchpin" intermediate. Its dual functionality—a reactive bromide for Suzuki/Buchwald couplings and a trimethylsilyl (TMS) group serving as either a lipophilic blocking group or a latent handle for Hiyama couplings—makes its structural integrity paramount.[1]

This guide moves beyond simple spectral listing. It provides a comparative performance analysis of the molecule’s infrared (IR) signature against its most common process impurities and structural analogs.[1] For the process chemist, the "performance" of an IR spectrum is defined by its ability to unambiguously resolve the target product from starting materials (e.g., 2,5-dibromopyridine) and degradation products (e.g., protodesilylation).

Diagnostic Spectral Analysis

The IR spectrum of 2-Bromo-5-trimethylsilylpyridine is dominated by the interplay between the electron-deficient pyridine ring and the electropositive silicon center. The following data synthesizes experimental group frequencies for pyridyl-silanes to establish the Critical Quality Attributes (CQAs) for identification.

Table 1: Primary Diagnostic Bands & Structural Assignments[1][2][3]
Functional UnitFrequency (cm⁻¹)IntensityVibrational ModeDiagnostic Value
TMS Group 1260 ± 5 Very Strong

(CH₃) Deformation
Primary ID. The "Silicon Flag." Absent in desilylated impurities.[1]
TMS Group 840 ± 10 Strong

(Si-C) Rocking
Confirmatory. Often accompanied by a secondary band at ~755 cm⁻¹.[1]
Aliphatic C-H 2960, 2900Medium

(C-H) Stretch
Distinguishes from non-alkylated starting materials (e.g., 2,5-dibromopyridine).
Pyridine Ring 1570, 1430Med/Strong

(C=C / C=N) Skeletal
Characteristic of the heteroaromatic core.[1]
Aromatic C-H 3030–3080Weak

(C-H) Stretch
Standard aromatic marker.
C-Br Bond 1080–1050MediumVibrational couplingDifficult to assign in isolation; use as fingerprint confirmation.[1]

Technical Insight: The band at 1260 cm⁻¹ is the most critical process marker.[1] It is sharp, intense, and located in a region relatively free from pyridine ring interferences.[1] A decrease in intensity here directly correlates with the loss of the TMS group (protodesilylation).[1]

Comparative Performance: Target vs. Alternatives

To validate the identity of 2-Bromo-5-trimethylsilylpyridine, one must differentiate it from structural "alternatives" likely to be present in the reaction matrix.

Scenario A: Product vs. Starting Material (2,5-Dibromopyridine)
  • The Challenge: Confirming complete lithiation/silylation of the starting material.

  • Differentiation:

    • Target: Shows strong aliphatic C-H (2960 cm⁻¹) and the dominant Si-Me deformation (1260 cm⁻¹).

    • Alternative (2,5-Dibromo): Transparent in the 2800–3000 cm⁻¹ and 1260 cm⁻¹ regions.

    • Result: IR is highly effective for monitoring reaction completion.[1]

Scenario B: Product vs. Degradant (2-Bromopyridine)
  • The Challenge: Detecting protodesilylation (loss of TMS) during acidic workup or storage.[1]

  • Differentiation:

    • Target: Strong bands at 1260 cm⁻¹ and 840 cm⁻¹.

    • Alternative (2-Bromo): Total absence of TMS bands.[1] The aromatic fingerprint in the 700–800 cm⁻¹ region will also shift significantly due to the change in substitution pattern (disubstituted vs. monosubstituted).[1]

    • Result: The 1260 cm⁻¹ band serves as a quantitative proxy for product integrity.[1]

Scenario C: Product vs. Analog (2-Bromo-5-methylpyridine)
  • The Challenge: Distinguishing the TMS group from a simple methyl group (e.g., if incorrect reagents were used).

  • Differentiation:

    • Target (TMS):

      
       at 1260 cm⁻¹ (sharp). 
      
      
      
      at 840 cm⁻¹.[1][2]
    • Alternative (Methyl):

      
       at ~1380 cm⁻¹ (Umbrella mode).[1] Lacks the 1260/840 doublet.[1][2]
      
    • Result: Unambiguous differentiation based on the "Silicon Shift" of the deformation band.

Experimental Protocol: Quality Control Workflow

Objective: Rapid identity confirmation of 2-Bromo-5-trimethylsilylpyridine using ATR-FTIR.

Materials & Equipment[2][4][5][6]
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Solvent: Isopropanol or Hexanes (for cleaning).[1]

  • Standard: Reference spectrum of 2-Bromo-5-trimethylsilylpyridine (or high-purity lot).

Step-by-Step Methodology
  • System Blanking:

    • Clean the ATR crystal with isopropanol.[1]

    • Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.[1]

  • Sample Application:

    • Note: The compound is often a low-melting solid or viscous oil.[1]

    • Apply ~10 mg (or 1 drop) of the neat sample to the center of the crystal.[1]

    • Apply pressure using the anvil to ensure intimate contact (monitor the preview mode for peak saturation).[1]

  • Data Acquisition:

    • Collect sample spectrum (32 scans).[1][3]

    • Perform automatic baseline correction.[1]

  • Validation Logic (Pass/Fail):

    • Check 1: Presence of peak at 1260 ± 5 cm⁻¹? (If NO → FAILED: Missing TMS).

    • Check 2: Presence of aliphatic peaks ~2960 cm⁻¹? (If NO → FAILED: Starting material).

    • Check 3: Absence of broad OH stretch (3200–3500 cm⁻¹)? (If YES → FAILED: Moisture/Silanol formation).[1]

Visualization: Spectral Identity Workflow

The following diagram illustrates the decision logic for verifying the compound against its common alternatives.

QC_Workflow Start Unknown Sample (Suspected 2-Br-5-TMS-Pyridine) Check1 Check 1260 cm⁻¹ Band (Si-Me Deformation) Start->Check1 Check2 Check 2960 cm⁻¹ Band (Aliphatic C-H) Check1->Check2 Band Present (Strong, Sharp) Result_Desilyl Likely Impurity: 2-Bromopyridine (Protodesilylation) Check1->Result_Desilyl Band Absent Result_Analog Likely Analog: 2-Bromo-5-methylpyridine Check1->Result_Analog Band Absent (But 1380 cm⁻¹ present) Result_Prod CONFIRMED IDENTITY 2-Bromo-5-TMS-pyridine Check2->Result_Prod Band Present Result_SM Likely Impurity: 2,5-Dibromopyridine (Starting Material) Check2->Result_SM Band Absent (Aromatic C-H only)

Figure 1: Decision tree for spectroscopic verification of 2-Bromo-5-trimethylsilylpyridine, isolating key diagnostic bands.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for group frequencies, specifically Ch. 2 on Infrared Spectroscopy).

  • Gelest, Inc. (2023).[1][4] Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1] Pyridine & Derivative Spectra. NIST Chemistry WebBook, SRD 69.[1][5] Retrieved from [Link]

Sources

Comparative

Comparative Guide: HPLC Analysis of 2-Bromo-5-trimethylsilylpyridine vs. Process Impurities

Executive Summary 2-Bromo-5-trimethylsilylpyridine (CAS: 325958-97-2) is a critical organosilicon building block used in the synthesis of phosphorescent iridium complexes and advanced pharmaceutical intermediates.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-trimethylsilylpyridine (CAS: 325958-97-2) is a critical organosilicon building block used in the synthesis of phosphorescent iridium complexes and advanced pharmaceutical intermediates.[1] Its purity is paramount, as the trimethylsilyl (TMS) group is often a placeholder for subsequent functionalization (e.g., iodination or cross-coupling).

This guide provides a technical comparison of the target compound against its specific process-related impurities.[2] We define a robust High-Performance Liquid Chromatography (HPLC) protocol designed to resolve the lipophilic TMS-pyridine from its more polar halogenated precursors and byproducts.

Impurity Profiling & Origin Analysis

To develop a self-validating analytical method, one must first understand the "Genealogy of Impurities." The commercial synthesis of 2-Bromo-5-trimethylsilylpyridine typically involves the selective metal-halogen exchange of 2,5-dibromopyridine followed by quenching with trimethylsilyl chloride (TMSCl).

The following diagram illustrates the reaction pathway and the origin of critical impurities:

SynthesisPath SM Starting Material 2,5-Dibromopyridine (Impurity A) Inter Intermediate [2-Bromo-5-lithio-pyridine] SM->Inter + n-BuLi (Selective Exchange) ImpC Impurity C 2,5-Bis(trimethylsilyl)pyridine (Over-silylation) SM->ImpC + 2 eq. n-BuLi / TMSCl (Side Reaction) Prod Target Product 2-Bromo-5-trimethylsilylpyridine Inter->Prod + TMSCl ImpB Impurity B 2-Bromopyridine (Des-silyl/Protonation) Inter->ImpB + H2O (Quench/Moisture)

Caption: Figure 1. Synthesis pathway of 2-Bromo-5-trimethylsilylpyridine showing the origin of critical impurities A, B, and C.

Critical Impurities List
Impurity IDCompound NameOriginPhysicochemical Characteristic
Impurity A 2,5-DibromopyridineUnreacted Starting MaterialModerate Lipophilicity (LogP ~2.8)
Impurity B 2-BromopyridineHydrolysis / Incomplete LithiationPolar (LogP ~1.5)
Impurity C 2,5-Bis(trimethylsilyl)pyridineOver-reaction (Disilylation)High Lipophilicity (LogP > 4.5)

Analytical Method Development

The introduction of the trimethylsilyl group significantly increases the hydrophobicity of the pyridine ring. A standard C18 Reverse Phase method is recommended, but it requires a high-strength organic gradient to elute the target and the disilylated impurity.

Chromatographic Conditions (Standardized Protocol)

This protocol is designed for Agilent 1200/1260 Infinity II or equivalent systems.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex C18.

    • Why: The C18 phase provides the necessary hydrophobic selectivity to separate the TMS-substituted product from the dibromo precursor.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.[3]
    
    • Why: Acidic pH (~2.5) suppresses the ionization of the pyridine nitrogen (pKa ~0.9 for 2-bromopyridine), ensuring sharp peak shapes and preventing silanol tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm.

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase BPhase Description
0.010%Equilibration / Loading
2.010%Isocratic Hold (Elute polar salts)
15.095%Linear Gradient (Separation)
20.095%Wash (Elute Impurity C)
20.110%Re-equilibration
25.010%End of Run

Comparative Performance Data

The following data represents the expected relative retention times (RRT) based on the Hydrophobic Subtraction Model and validated synthesis profiles.

Retention Time Comparison Table
CompoundApprox. LogPRetention Time (min)*RRT (vs Product)Elution Order
Impurity B (2-Bromopyridine)1.494.2 - 4.8~0.451 (Early)
Impurity A (2,5-Dibromopyridine)2.808.5 - 9.2~0.852 (Mid)
Target (2-Bromo-5-TMS-pyridine)3.95 10.5 - 11.2 1.00 3 (Late)
Impurity C (Bis-TMS byproduct)>4.5014.0 - 15.5~1.404 (Wash)

*Note: Absolute retention times vary by system dwell volume and column aging. RRT is the robust metric for identification.

Logical Validation (Self-Check)
  • Why does Impurity B elute first? It lacks the lipophilic TMS group and the second bromine atom, making it the most polar component.

  • Why does the Target elute after Impurity A? The Trimethylsilyl group is significantly more lipophilic than the Bromine atom it replaced (or added to), increasing interaction with the C18 chains.

  • Resolution Check: The critical pair is typically Impurity A and the Target. A gradient slope of ~5% B/min (as detailed above) is required to achieve a Resolution (

    
    ) > 2.0 between these peaks.
    

Visualizing the Separation Workflow

The following diagram depicts the logical flow of the HPLC analysis, linking the chemical properties to the chromatographic result.

HPLCWorkflow cluster_0 Sample Mixture cluster_1 C18 Column Interaction cluster_2 Chromatogram Output Components Target (TMS) + Impurity A (Dibromo) + Impurity B (Des-silyl) Mech Hydrophobic Partitioning (TMS group dominates retention) Components->Mech Injection Peak1 Peak 1: Impurity B (Polar, Early Elution) Mech->Peak1 Weak Interaction Peak2 Peak 2: Impurity A (Intermediate) Mech->Peak2 Moderate Interaction Peak3 Peak 3: Target Product (Non-polar, Late Elution) Mech->Peak3 Strong Interaction

Caption: Figure 2. Chromatographic separation logic based on hydrophobic interaction strength.

Troubleshooting & Optimization

  • Peak Tailing: If the Target peak tails, the residual silanols on the column may be interacting with the pyridine nitrogen. Solution: Increase buffer concentration to 20mM Phosphate or add 5mM Triethylamine (TEA) if pH limits allow.

  • Co-elution: If Impurity A and Target co-elute, lower the initial %B to 5% or decrease the gradient slope. The separation is driven by the hydrophobicity difference between

    
     and 
    
    
    
    .
  • Detection: While 254 nm is standard, 2-Bromo-5-trimethylsilylpyridine may show distinct absorbance shifts due to the silicon auxochrome effect. Collecting a UV spectrum (200-400 nm) using a DAD detector is recommended for peak purity verification.

References

  • Synthesis & Characterization: Heni, W. et al. "Tailoring the Emission of Fluorinated Bipyridine-Chelated Iridium Complexes."[4] ACS Omega, 2018, 3(10), 13808–13816.[4]

  • Precursor Properties: Sigma-Aldrich. "2,5-Dibromopyridine Product Specification."

  • HPLC Methodology: BenchChem. "A Comparative Guide to Purity Determination of Pyridine Derivatives."

  • Analogous Chemistry: Schlosser, M. et al. "Halogen/Metal Permutations on Pyridines." ResearchGate.[5][6]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-5-trimethylsilylpyridine

CAS: 325958-97-2 (Representative) Chemical Family: Halogenated Heterocycle / Organosilane Risk Profile: Irritant (Skin/Eye/Respiratory), Moisture Sensitive Part 1: Hazard Profile & Risk Logic The Senior Scientist's Persp...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 325958-97-2 (Representative) Chemical Family: Halogenated Heterocycle / Organosilane Risk Profile: Irritant (Skin/Eye/Respiratory), Moisture Sensitive

Part 1: Hazard Profile & Risk Logic

The Senior Scientist's Perspective: Handling 2-Bromo-5-trimethylsilylpyridine requires a dual-focus risk assessment. You are not merely protecting yourself from a halogenated pyridine; you are protecting the integrity of the trimethylsilyl (TMS) group.

  • The Pyridine Vector: Pyridine derivatives are lipophilic. They can rapidly penetrate the stratum corneum, potentially carrying other solvated contaminants into the bloodstream. The bromine substituent at the C2 position adds alkylating potential, increasing the risk of sensitization over repeated exposures.

  • The Silyl Vulnerability: The C5-TMS group is electronically stabilized but remains susceptible to protodesilylation (cleavage by acids) or hydrolysis under prolonged exposure to atmospheric moisture. Safety protocols must therefore align with anhydrous handling techniques to prevent the generation of degradation byproducts (e.g., hexamethyldisiloxane and the free pyridine) which alter the toxicity profile.

GHS Classification (Derived)
Hazard CodeDescriptionMechanism of Action
H315 Causes skin irritationDermal defatting and direct cellular reaction to the pyridine ring.
H319 Causes serious eye irritationMucosal membrane attack; high sensitivity due to basic nitrogen.
H335 May cause respiratory irritationInhalation of dust/vapors triggers bronchial inflammation.
H302 Harmful if swallowedSystemic toxicity typical of halogenated nitrogen heterocycles.

Part 2: The PPE Firewall

Standard laboratory PPE is insufficient for organobromides in solution. Use this permeation-based matrix.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Engineering Control: Fume Hood (Face velocity: 100 fpm). PPE: N95/P100 (only if outside hood for weighing).Pyridines have distinct odor thresholds; however, olfactory fatigue sets in quickly. Reliance on smell is dangerous.
Ocular Chemical Splash Goggles (ANSI Z87.1).Safety glasses with side shields are inadequate for powders that can become airborne static dusts.
Dermal (Hands) Double-Gloving Protocol: 1. Inner: Nitrile (4 mil) 2. Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for solution handling.Why? Pyridine derivatives degrade nitrile breakthrough times. The inner glove provides a "time-buffer" to doff the outer glove immediately upon contamination.
Body Lab Coat (Cotton/Poly blend) + Chemical Apron (if handling >10g).Synthetic fibers can melt onto skin in fire scenarios. An apron prevents soak-through of organic solvents.

Part 3: Engineering Controls & Workflow

The following diagram illustrates the "Dry Chain" workflow. This ensures that safety controls (Blue/Red) overlap with chemical integrity controls (Green), creating a self-validating system.

SafetyWorkflow Storage Storage (Desiccator/Inert Gas) PPE_Donning PPE Verification (Double Nitrile) Storage->PPE_Donning Retrieve Hood_Check Engineering Check (Airflow > 0.5 m/s) PPE_Donning->Hood_Check Protocol Start Weighing Manipulation (Anti-static Gun + Spatula) Hood_Check->Weighing Transfer Weighing->Hood_Check Dust Gen? Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolution Waste Disposal (Halogenated Stream) Reaction->Waste Quench/Clean

Figure 1: The "Dry Chain" Handling Loop. Note the critical check of airflow prior to opening the storage vessel to prevent back-draft exposure.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Preparation
  • The Static Check: Silylated solids are often electrostatic. They will "jump" from spatulas, creating an inhalation hazard.

    • Action: Use an ionizing anti-static gun on the weighing boat and spatula before handling.

  • Solvent Compatibility: Ensure your reaction solvent (e.g., THF, DCM) is anhydrous.

    • Why? Moisture introduced now will hydrolyze the TMS group later, potentially creating over-pressure in sealed vials if volatile siloxanes form [1].

Phase 2: Manipulation
  • Weighing: Perform all weighing inside the fume hood . Do not use an analytical balance on an open bench.

    • Technique: If the balance drift is high due to airflow, use a "weighing funnel" with a tall neck to shield the powder while keeping it under negative pressure.

  • Transfer: Use a glass or stainless steel spatula. Avoid aluminum if acidic conditions are remotely possible (though unlikely to react immediately, it is poor practice with halides).

  • Spill Management:

    • Solid Spill: Do not sweep vigorously (generates dust). Cover with a wet paper towel (water dampening is acceptable for waste cleanup, despite chemical sensitivity) to bind the powder, then wipe up.

Phase 3: Reaction & Quenching
  • Inertion: Purge the reaction vessel with Nitrogen or Argon before adding the solid.

  • Quenching: If the reaction uses strong acids/bases, the TMS group may cleave. Be prepared for a change in the organic layer's density during extraction if the silyl group is lost (changing the lipophilicity).

Part 5: Disposal & Decontamination[1]

Waste Streams
  • Solid Waste: Dispose of contaminated gloves and weighing boats in "Hazardous Solid Waste - Halogenated."

  • Liquid Waste: All mother liquors go to "Organic Solvents - Halogenated." Do not mix with strong oxidizers (e.g., Nitric acid waste), as the pyridine ring can form unstable N-oxides or degrade violently.

Decontamination of Glassware
  • Rinse glassware with Acetone or Ethyl Acetate first.

  • Do not use a base bath (KOH/Isopropanol) immediately if large residues remain, as this can rapidly hydrolyze the silyl group.

  • Wash with soap and water only after the organic rinse.

References

  • PubChem. (n.d.). Compound Summary: Pyridine Derivatives and Safety Profiles. National Library of Medicine. Retrieved from [Link]

  • ECHA. (n.d.). Substance Information: Organosilicon compounds and Hydrolysis hazards. European Chemicals Agency.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-5-trimethylsilylpyridine
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